Trimedoxime

Description

See also: Trimedoxime Bromide (active moiety of).

Properties

CAS No. |

6736-02-3 |

|---|---|

Molecular Formula |

C15H18N4O2+2 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C15H16N4O2/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21/h2-5,8-13H,1,6-7H2/p+2 |

InChI Key |

LJYGXPCCGGSATE-UHFFFAOYSA-P |

Isomeric SMILES |

C1=C[N+](=CC=C1/C=N\O)CCC[N+]2=CC=C(C=C2)/C=N\O |

Canonical SMILES |

C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trimedoxime in Acetylcholinesterase Reactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental evaluation of Trimedoxime (TMB-4), a critical oxime reactivator for acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds.

The Core Mechanism: Reversing Paralysis at the Molecular Level

Organophosphorus compounds, including nerve agents and pesticides, exert their toxicity by inhibiting acetylcholinesterase (AChE), a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). This inhibition occurs through the phosphorylation of a serine residue within the active site of AChE, leading to an accumulation of ACh in the synaptic cleft and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis.

This compound, a bis-pyridinium oxime, serves as a potent reactivator of OP-inhibited AChE. Its mechanism of action is a targeted nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. The process can be dissected into the following key steps:

-

Positioning within the Active Site: this compound's structure, featuring two pyridinium rings, is crucial for its efficacy. One aromatic nucleus interacts with the peripheral anionic site of AChE, while the other interacts with residues such as TYR337 and TYR341 deeper within the active site gorge. This precise positioning orients the oxime moiety in close proximity to the phosphorylated catalytic triad.

-

Nucleophilic Attack: The deprotonated oxime group (-C=N-O⁻) of this compound acts as a strong nucleophile. It attacks the electrophilic phosphorus atom of the organophosphate bound to the serine residue of AChE.

-

Formation of a Phosphorylated Oxime: This nucleophilic attack results in the cleavage of the covalent bond between the organophosphate and the serine residue of AChE, thereby regenerating the active enzyme. A phosphorylated oxime is formed as a byproduct.

-

Enzyme Reactivation: With the organophosphate moiety removed, the catalytic function of acetylcholinesterase is restored, allowing it to resume the hydrolysis of acetylcholine and alleviate the symptoms of poisoning.

The efficacy of this reactivation is dependent on several factors, including the specific chemical structure of the inhibiting organophosphate and the potential for "aging." Aging is a secondary process where the OP-AChE conjugate undergoes dealkylation, resulting in a negatively charged phosphonylated enzyme that is resistant to reactivation by oximes.

AChE Inhibition by Organophosphate and Reactivation by this compound.

Quantitative Efficacy of this compound

The effectiveness of this compound as a reactivator is quantified by several kinetic parameters, including the dissociation constant (KD), the first-order reactivation rate constant (kr), and the second-order reactivation rate constant (kr2). These parameters vary depending on the specific organophosphate inhibitor.

| Organophosphate | Enzyme Source | KD (µM) | kr (min-1) | kr2 (M-1min-1) | Reactivation (%) | Oxime Conc. (µM) | Reference |

| Tabun | Rat Brain AChE | 1480 | 0.22 | 149 | >40 | 1000 | [1][2] |

| Paraoxon | Human Erythrocyte AChE | - | - | - | ~60 | 100 | [3] |

| VX | Mus musculus AChE | - | - | - | 85.3 | 1000 | [4] |

| Sarin | Mus musculus AChE | - | - | - | 54 | 1000 | [4] |

| Cyclosarin | Mus musculus AChE | - | - | - | 0 | 1000 | |

| Soman | Mus musculus AChE | - | - | - | 0 | 1000 |

Note: The data presented is a compilation from various sources and experimental conditions may differ.

Detailed Experimental Protocols

Measurement of Acetylcholinesterase Activity (Ellman's Assay)

The Ellman's assay is a widely used method for determining AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCh) solution (75 mM in deionized water)

-

AChE source (e.g., purified enzyme, erythrocyte ghosts, brain homogenate)

-

96-well microplate

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing:

-

150 µL of phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

20 µL of the AChE sample

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of ATCh solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 15 seconds for 5 minutes).

-

Calculate the rate of the reaction (ΔA/min).

-

Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion being 14,150 M-1cm-1.

Determination of Oxime-Induced Reactivation Kinetics

This protocol determines the kinetic constants of AChE reactivation by an oxime following inhibition by an organophosphate.

Materials:

-

All materials from the Ellman's assay

-

Organophosphate inhibitor (e.g., paraoxon, tabun)

-

This compound solution at various concentrations

Procedure:

Phase 1: Inhibition of AChE

-

Incubate a known concentration of AChE with a specific concentration of the organophosphate inhibitor in phosphate buffer for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).

-

Remove the excess inhibitor by a suitable method, such as gel filtration or dialysis, to prevent further inhibition during the reactivation phase.

Phase 2: Reactivation

-

To the inhibited AChE solution, add this compound at various final concentrations.

-

Incubate the mixture at a controlled temperature.

-

At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), take aliquots of the reaction mixture.

Phase 3: Measurement of Reactivated AChE Activity

-

Immediately determine the AChE activity of each aliquot using the Ellman's assay as described above.

-

The rate of reactivation (kobs) at each oxime concentration is determined by plotting the percentage of reactivated enzyme against time and fitting the data to a first-order equation.

Phase 4: Calculation of Kinetic Parameters

-

The reactivation rate constant (kr) and the dissociation constant (KD) are determined by plotting kobs against the oxime concentration and fitting the data to the Michaelis-Menten equation for reactivation: kobs = kr * [Oxime] / (KD + [Oxime])

-

The second-order rate constant (kr2) is then calculated as kr2 = kr / KD.

Workflow for Determining AChE Reactivation Kinetics.

Conclusion

This compound remains a cornerstone in the treatment of organophosphate poisoning due to its effective mechanism of action in reactivating inhibited acetylcholinesterase. A thorough understanding of its chemical interactions, kinetics, and the standardized protocols for its evaluation is paramount for researchers and drug development professionals. This guide provides a foundational framework for further investigation and the development of novel, more effective reactivators. The provided data and methodologies serve as a valuable resource for comparative studies and the design of future experiments in the field of medical countermeasures against chemical warfare agents and pesticides.

References

- 1. A comparison of the potency of this compound and other currently available oximes to reactivate tabun-inhibited acetylcholinesterase and eliminate acute toxic effects of tabun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro oxime-assisted reactivation of paraoxon-inhibited human acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Trimedoxime Bromide (TMB-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimedoxime bromide (TMB-4), also known as dipyroxime, is a crucial oxime-based cholinesterase reactivator employed in the treatment of organophosphate poisoning. This technical guide provides a comprehensive overview of the chemical structure and synthesis of TMB-4, tailored for professionals in research and drug development. The document details the molecule's structural features, physicochemical properties, and a step-by-step synthesis protocol. Quantitative data is presented in clear tabular formats, and the synthesis pathway is visualized using a DOT language diagram to facilitate a deeper understanding of this vital antidote.

Chemical Structure and Properties

This compound bromide is a bis-pyridinium oxime characterized by two pyridinium rings linked by a trimethylene bridge. Each pyridinium ring possesses an oxime functional group at the 4-position. This unique structure is pivotal to its function as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus agents.

The IUPAC name for this compound bromide is 1,1'-propane-1,3-diylbis{4-[(E)-(hydroxyimino)methyl]pyridinium} dibromide.[1] It is also known by several synonyms, including TMB-4, Dipyroxime, and 1,1'-Trimethylenebis(4-formylpyridinium bromide)dioxime.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is provided in the table below. This data is essential for its formulation and application in both research and clinical settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈Br₂N₄O₂ | [2] |

| Molecular Weight | 446.14 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Melting Point | 231 °C (decomposes) | |

| Solubility | Soluble in DMSO | |

| CAS Number | 56-97-3 |

Spectroscopic Data

The structural elucidation of this compound bromide is confirmed through various spectroscopic techniques. While specific spectra are not reproduced here, references to available spectroscopic data are provided for further investigation.

| Spectroscopic Technique | Availability |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Infrared (IR) | Data available |

| UV-Vis | Data available |

Synthesis of this compound Bromide

The synthesis of this compound bromide is a well-established process that primarily involves the quaternization of a pyridine-based precursor. The most common and established method is the reaction of 4-pyridinecarboxaldehyde oxime with 1,3-dibromopropane. This reaction proceeds in a stepwise manner, leading to the formation of the bis-pyridinium structure.

Synthesis Pathway

The overall synthetic scheme for this compound bromide is depicted below. This reaction involves a nucleophilic substitution where the nitrogen atoms of two 4-pyridinecarboxaldehyde oxime molecules attack the electrophilic carbon atoms of 1,3-dibromopropane, resulting in the formation of the final product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound bromide. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials:

-

4-Pyridinecarboxaldehyde oxime

-

1,3-Dibromopropane

-

Acetonitrile (anhydrous)

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pyridinecarboxaldehyde oxime in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add 1,3-dibromopropane dropwise at room temperature. The molar ratio of 4-pyridinecarboxaldehyde oxime to 1,3-dibromopropane should be approximately 2:1.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, often between 20-25°C. The pH of the reaction may be controlled to be in the range of 8-9 to optimize the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Intermediate (Optional): The reaction may proceed in a stepwise manner, first forming a monoquaternary salt. This intermediate can be separated from the bis-quaternary product by selective crystallization from a solvent like acetonitrile, where the bis-quaternary salt is less soluble.

-

Formation of the Final Product: If the intermediate is isolated, it is then reacted with another equivalent of 4-pyridinecarboxaldehyde oxime to yield the final bis-pyridinium oxime.

-

Purification: The crude this compound bromide is purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.

-

Drying: The purified crystals are collected by filtration and dried under vacuum to yield the final product as a solid powder.

Quantitative Data

The efficiency of the synthesis can be evaluated by the reaction yield.

| Parameter | Value |

| Typical Yield | Not explicitly found in the provided search results. |

Logical Relationships in Synthesis

The synthesis of this compound bromide involves a clear logical progression of chemical transformations. The key relationship is the formation of two new carbon-nitrogen bonds through the quaternization of the pyridine nitrogen atoms. The stoichiometry of the reactants is a critical parameter that dictates the efficient formation of the desired bis-pyridinium product over the mono-substituted intermediate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound bromide (TMB-4). The information presented, including the physicochemical properties, spectroscopic data, and a general synthesis protocol, serves as a valuable resource for researchers and professionals in the field of drug development. The provided diagrams offer a clear visualization of the synthesis pathway and the logical flow of the experimental process. Further research to optimize reaction yields and explore alternative synthetic routes could lead to more efficient production of this life-saving antidote.

References

Early In Vitro Efficacy of Trimedoxime in Organophosphate Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, pose a significant threat to human health. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of severe symptoms, including seizures, respiratory distress, and potentially death. The standard treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine, and an oxime reactivator.

Trimedoxime (TMB-4), a bisquaternary pyridinium oxime, has been a subject of interest in early in vitro studies for its potential to reactivate OP-inhibited AChE. This technical guide provides an in-depth overview of these early in vitro investigations, focusing on quantitative data, detailed experimental protocols, and the molecular mechanisms of action.

Quantitative Data on this compound Efficacy

The in vitro efficacy of this compound has been evaluated against AChE inhibited by various organophosphates, including both nerve agents and pesticides. The following tables summarize key quantitative findings from these early studies.

Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Mus musculus Acetylcholinesterase (MmAChE) by this compound [1][2][3]

| Nerve Agent | This compound Concentration (M) | Reactivation Percentage (%) |

| Sarin (GB) | 10⁻⁵ | 25.3 |

| 10⁻⁴ | 43.7 | |

| 10⁻³ | 54.0 | |

| Soman (GD) | 10⁻⁵ | 0.0 |

| 10⁻⁴ | 0.0 | |

| 10⁻³ | 0.0 | |

| Tabun (GA) | 10⁻⁵ | 15.2 |

| 10⁻⁴ | 22.4 | |

| 10⁻³ | 30.0 | |

| VX | 10⁻⁵ | 38.6 |

| 10⁻⁴ | 67.1 | |

| 10⁻³ | 85.3 | |

| Paraoxon (POX) | 10⁻⁵ | 18.9 |

| 10⁻⁴ | 35.1 | |

| 10⁻³ | 46.0 | |

| Dichlorvos (DDVP) | 10⁻⁵ | 12.5 |

| 10⁻⁴ | 21.8 | |

| 10⁻³ | 35.0 |

Table 2: In Vitro Reactivation of Pesticide-Inhibited Rat Brain Acetylcholinesterase by this compound and Other Oximes [4]

| Oxime (10⁻⁵ M) | Reactivation of Chlorpyrifos-Inhibited AChE (%) |

| This compound | ~45 |

| Obidoxime | ~35 |

| Pralidoxime | ~15 |

| HI-6 | ~10 |

| Methoxime | ~5 |

Note: The reactivation percentage for this compound was estimated from the graphical data presented in the source.

Table 3: Inhibitory Potency of this compound on Recombinant Acetylcholinesterase [5]

| Parameter | Value |

| IC₅₀ | 82.0 ± 30.1 mM |

This high IC₅₀ value indicates that this compound itself is a very weak inhibitor of AChE.

Experimental Protocols

The primary in vitro method used to assess the efficacy of this compound in reactivating OP-inhibited AChE is the Ellman assay. This spectrophotometric method provides a rapid and reliable measurement of AChE activity.

In Vitro AChE Reactivation Assay using Ellman's Method

This protocol is a synthesis of methodologies described in multiple early in vitro studies.

1. Reagents and Preparation:

-

Phosphate Buffer (PBS): Typically 0.1 M, pH 7.4.

-

Acetylcholinesterase (AChE): Sourced from sources such as electric eel (Electrophorus electricus) or recombinant human AChE. Prepare a stock solution of known activity (e.g., 2.14 U/mL).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Prepare a solution of 0.4 mg/mL in PBS.

-

Acetylthiocholine Iodide (ATCI): The substrate for AChE. Prepare a 1 mM solution in PBS.

-

Organophosphate Inhibitor: Prepare a stock solution of the desired organophosphate (e.g., paraoxon, sarin surrogate) in an appropriate solvent (e.g., isopropanol) and dilute to the desired concentration in PBS.

-

This compound (TMB-4): Prepare a stock solution and serial dilutions in PBS to achieve the desired final concentrations for testing.

2. Experimental Procedure (Microplate-based assay):

-

Step 1: Enzyme and Reagent Addition:

-

To each well of a 96-well microplate, add:

-

70 µL of AChE solution (2.14 U/mL).

-

80 µL of DTNB solution (0.4 mg/mL).

-

-

-

Step 2: Inhibition:

-

For wells measuring inhibited enzyme activity (A_i), add 10 µL of the organophosphate solution.

-

For wells measuring uninhibited (control) enzyme activity (A_0), add 10 µL of PBS.

-

Incubate for a specific duration to allow for complete inhibition (e.g., 10 minutes).

-

-

Step 3: Reactivation:

-

To the inhibited wells, add 20 µL of the this compound solution at various concentrations.

-

Incubate for a defined reactivation period (e.g., 10-30 minutes).

-

-

Step 4: Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of ATCI solution (1 mM) to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute for 5 minutes) to determine the rate of reaction.

-

3. Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min) for each well.

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_control - Rate_inhibited)] x 100 Where:

-

Rate_reactivated is the rate of the this compound-treated, OP-inhibited enzyme.

-

Rate_inhibited is the rate of the OP-inhibited enzyme (without this compound).

-

Rate_control is the rate of the uninhibited enzyme.

-

Visualizing the Mechanism and Workflow

Molecular Mechanism of AChE Reactivation by this compound

The reactivation of OP-inhibited AChE by this compound is a nucleophilic displacement reaction. The oxime group of this compound attacks the phosphorus atom of the organophosphate, which is covalently bound to the serine residue in the active site of AChE. This forms a phosphonylated oxime and regenerates the active enzyme.

Experimental Workflow for In Vitro Reactivation Assay

The following diagram illustrates the key steps in the in vitro reactivation assay described in the experimental protocol.

Logical Relationship of Key Components in the Reactivation Process

This diagram illustrates the interaction between the key molecular players in the reactivation of organophosphate-inhibited AChE.

Conclusion

Early in vitro studies have demonstrated the potential of this compound as a reactivator of organophosphate-inhibited acetylcholinesterase. The quantitative data indicate that its efficacy is dependent on the specific organophosphate and the concentration of the reactivator. The Ellman assay has been a fundamental tool in quantifying this reactivation potential. The molecular mechanism, involving a nucleophilic attack by the oxime on the phosphylated enzyme, provides a clear rationale for its therapeutic action. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development for organophosphate poisoning, providing a summary of key data, a detailed experimental protocol, and visual representations of the underlying processes. Further research building upon these early in vitro findings is crucial for the development of more effective and broad-spectrum antidotes.

References

- 1. Understanding the Interaction Modes and Reactivity of this compound toward MmAChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Interaction Modes and Reactivity of this compound toward Mm AChE Inhibited by Nerve Agents: Theoretical and Experimental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Trimedoxime in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Trimedoxime in various preclinical animal models. This compound, a bisquaternary oxime, is a crucial acetylcholinesterase reactivator used as an antidote against organophosphate nerve agent poisoning. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for the development of effective therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of typical experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in several preclinical animal models, primarily mice and rats. The data reveals species-specific differences in its disposition. The following tables summarize the key pharmacokinetic parameters following intravenous (IV) and intramuscular (IM) administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice following Intravenous Administration [1]

| Parameter | Value | Unit |

| Dose | 55.98 | µmol/kg |

| Half-life (t½) | 108.08 | min |

| Half-life of transport from peripheral to central compartment (t½k21) | 77.9 | min |

| Volume of Distribution (Central Compartment, V₁) | Lower than HI-6 | - |

| Volume of Distribution (Peripheral Compartment, V₂) | Higher than HI-6 | - |

| Total Body Clearance (Cl_tot) | Lower than HI-6* | - |

*Note: The study compared this compound to the oxime HI-6, stating that the central compartment volume of distribution for HI-6 was greater, the peripheral compartment volume was about 35% lower, and the total body clearance was about 25% higher than that of this compound.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats following Intramuscular Administration [2]

| Parameter | Value (Mean ± SD) | Unit |

| Dose | Equimolar to 22.07 mg/kg of K027 | - |

| Maximum Plasma Concentration (C_max) | 20.0 ± 6.3 | µg/mL |

| Area Under the Curve (AUC_0-180min) | 2269 ± 197 | min·µg/mL |

| Absorption Rate Constant (k_a) | Higher variability compared to K027* | - |

*Note: The study highlighted that the percentage coefficient of variation for the first-order rate constant of absorption (ka) was 3-fold higher for this compound compared to the oxime K027, suggesting more erratic absorption.[2]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in preclinical animal models.

Animal Models

-

Mice: Used for intravenous pharmacokinetic studies.[1]

-

Rats: Male Wistar rats (body weight = 320 ± 10 g) were utilized for intramuscular pharmacokinetic investigations.

Drug Administration and Dosing

-

Intravenous (IV): In mice, this compound was administered intravenously at a dose of 55.98 µmol/kg.

-

Intramuscular (IM): In rats, a single intramuscular dose of this compound, equimolar to 22.07 mg/kg of the comparator oxime K027, was administered.

Sample Collection

-

Blood Sampling: In the rat study, blood was collected at various time intervals up to 180 minutes post-administration. A typical preclinical pharmacokinetic study involves collecting blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to characterize the drug's concentration-time profile.

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then typically stored frozen until analysis.

Bioanalytical Method

-

High-Performance Liquid Chromatography (HPLC): The concentration of this compound in plasma samples was determined using reversed-phase HPLC with ultraviolet (UV) detection.

-

Recovery: The recovery of this compound from plasma was reported to be approximately 90%.

-

Linearity: A linear relationship (R² > 0.998) was observed between the peak areas and concentrations of calibrated standards in the range of 1-100 µg/mL.

-

Pharmacokinetic Analysis

-

Compartmental Analysis: The plasma concentration data in the mouse study was analyzed using a two-compartment open model.

-

Non-Compartmental Analysis: This is a common method used to determine key pharmacokinetic parameters such as C_max, T_max, AUC, and elimination half-life from the plasma concentration-time data.

Visualizations

The following diagrams illustrate the typical workflows in preclinical pharmacokinetic studies.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Caption: The four key phases of pharmacokinetics (ADME).

Discussion

The available preclinical data indicates that this compound is rapidly eliminated from plasma in mice, with a half-life of approximately 108 minutes. The compound penetrates well into the peripheral compartment, where it resides for a longer duration. In rats, intramuscular administration results in variable absorption.

The differences in pharmacokinetic profiles between species underscore the importance of conducting studies in multiple animal models to better predict human pharmacokinetics. Further research is warranted to fully elucidate the metabolic pathways and excretion routes of this compound. A more comprehensive understanding of its ADME properties will facilitate the optimization of dosing regimens and the development of more effective treatments for organophosphate poisoning.

References

An In-depth Technical Guide on the Toxicological Properties of Trimedoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Toxicity

The acute toxicity of Trimedoxime has been evaluated in several animal models, primarily through the determination of the median lethal dose (LD50). These studies are fundamental in establishing the acute hazard potential of the compound.

Quantitative Data

The following table summarizes the available LD50 values for this compound in different species and via various routes of administration.

| Species | Strain | Route of Administration | LD50 | Reference(s) |

| Rat | Wistar | Oral | Data not available | |

| Rat | Wistar | Intramuscular (i.m.) | 121 mg/kg | [1] |

| Mouse | Not specified | Intramuscular (i.m.) | Data not available | |

| Rat | Not specified | Intravenous (i.v.) | Data not available |

Note: Data availability is limited based on publicly accessible literature.

Experimental Protocol: Acute Oral Toxicity (General Guideline)

While a specific protocol for this compound was not found, the following is a generalized methodology based on the Litchfield and Wilcoxon method (1949) often employed for such studies[1].

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Animals: Male Wistar rats weighing 180-220 g are typically used[1]. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

-

At least four groups of eight rats each are used for the experiment[1].

-

The test substance (this compound) is dissolved in a suitable vehicle (e.g., sterile water)[1].

-

A range of doses is administered orally to the different groups.

-

Animals are observed for signs of toxicity and mortality over a 24-hour period.

-

The number of deceased animals in each group is recorded.

-

The LD50 value is calculated using the method of Litchfield and Wilcoxon, which involves plotting the dose against the percentage of mortality on a logarithmic-probit scale.

In Vitro Toxicity

In vitro studies, primarily using cell cultures, provide valuable information on the cytotoxic potential and cellular mechanisms of toxicity of a compound.

Quantitative Data

The following table presents the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity, in a human liver cell line.

| Cell Line | Assay | Exposure Time | IC50 | Reference(s) |

| HepG2 | Not specified | Not specified | Data not available | |

| Recombinant AChE | Enzyme Inhibition Assay | Not specified | 82.0 ± 30.1 µM |

Experimental Protocol: In Vitro Cytotoxicity and Oxidative Stress Assessment in HepG2 Cells

The following protocol is a composite based on methodologies described for studying the effects of oximes, including this compound, on the human hepatoma cell line HepG2.

Objective: To assess the cytotoxicity and potential for oxidative stress induction of this compound in a human liver cell line.

Cell Culture:

-

HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay):

-

HepG2 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Cells are then treated with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Following treatment, the medium is replaced with a solution containing a tetrazolium salt (e.g., MTT).

-

After incubation, the formazan product is solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Oxidative Stress Assessment:

-

Measurement of Reactive Oxygen Species (ROS):

-

Cells are treated with this compound as described above.

-

A fluorescent probe (e.g., DCFH-DA) is added to the cells.

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or fluorescence microscope.

-

-

Lipid Peroxidation Assay (e.g., TBARS Assay):

-

Cell lysates from this compound-treated cells are collected.

-

The levels of malondialdehyde (MDA), a marker of lipid peroxidation, are quantified colorimetrically.

-

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A comprehensive search of publicly available scientific literature and databases did not yield specific studies on the genotoxicity (e.g., Ames test, chromosomal aberration assays), carcinogenicity, or reproductive and developmental toxicity of this compound. Standardized guidelines for these types of studies are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The absence of such data represents a significant gap in the toxicological profile of this compound.

Signaling Pathways and Mechanisms of Toxicity

Primary Mechanism of Action: Acetylcholinesterase Reactivation

The principal pharmacological action of this compound is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. This process is crucial for restoring normal synaptic transmission.

Caption: Acetylcholinesterase Reactivation by this compound.

Potential for Oxidative Stress

Some in vitro studies suggest that bis-pyridinium oximes, including this compound, may have the potential to induce oxidative stress. This could be a secondary mechanism of toxicity, particularly at higher concentrations. The generation of reactive oxygen species (ROS) can lead to cellular damage, including lipid peroxidation and damage to proteins and DNA. However, the precise signaling pathways involved in this compound-induced oxidative stress have not been fully elucidated.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for assessing the in vitro toxicity of a compound like this compound.

Caption: In Vitro Toxicity Assessment Workflow.

Conclusion

This compound is a critical antidote for organophosphate poisoning, with its primary mechanism of action being the reactivation of acetylcholinesterase. Its acute toxicity has been characterized in animal models, and in vitro studies have provided insights into its cytotoxic potential. However, this technical guide highlights a significant lack of publicly available data regarding the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. Further research in these areas is essential for a complete toxicological assessment and to further ensure its safe clinical use. The potential for inducing oxidative stress at higher concentrations also warrants further investigation into the underlying molecular pathways. This guide serves as a summary of the current state of knowledge and a call for further research to fill the existing data gaps.

References

The Role of Trimedoxime as a Cholinesterase Reactivator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, pose a significant threat to human health. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis, characterized by a cascade of life-threatening symptoms. The current standard of care for OP poisoning includes the administration of an anticholinergic agent, such as atropine, and a cholinesterase reactivator. This guide provides a comprehensive technical overview of Trimedoxime (TMB-4), a bis-pyridinium oxime, and its crucial role as a cholinesterase reactivator. We will delve into its mechanism of action, chemical properties, synthesis, and efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Challenge of Organophosphate Poisoning

Organophosphorus compounds exert their toxic effects by covalently binding to the serine hydroxyl group within the active site of AChE. This phosphorylation of the enzyme renders it inactive, leading to the accumulation of acetylcholine at cholinergic synapses and neuromuscular junctions. The resulting hyperstimulation of muscarinic and nicotinic receptors manifests as a cholinergic crisis, with symptoms ranging from excessive secretions, miosis, and bronchospasm to muscle fasciculations, paralysis, and respiratory failure, which is often the cause of death.[1][2][3][4][5]

The standard treatment regimen for OP poisoning involves a multi-pronged approach. Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is administered to counteract the effects of acetylcholine overstimulation at these sites. However, atropine has no effect on nicotinic receptors, and therefore does not address the neuromuscular dysfunction. This is where cholinesterase reactivators, such as this compound, play a vital role. These nucleophilic agents are designed to cleave the OP-AChE bond, thereby restoring the enzyme's function.

This compound: Chemical Properties and Synthesis

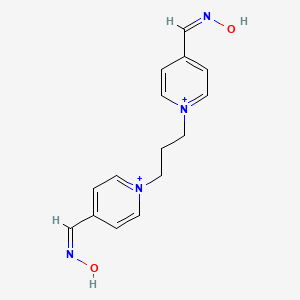

This compound, also known as TMB-4 or dipyroxime, is a bisquaternary pyridinium oxime. Its chemical structure features two pyridinium rings connected by a three-carbon (trimethylene) linker, with an oxime group at the 4-position of each ring. This bis-pyridinium structure is a key feature contributing to its reactivation efficacy.

Chemical Structure: 1,1'-trimethylene-bis(4-formylpyridinium bromide) dioxime

Figure 1. Chemical Structure of this compound Bromide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₈Br₂N₄O₂ | |

| Molecular Weight | 446.14 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 231°C (decomposes) | |

| Solubility | Soluble in water and various organic solvents | |

| CAS Number | 56-97-3 |

Synthesis of this compound

The synthesis of this compound, a bis-pyridinium aldoxime, generally involves a two-step process. The first step is the quaternization of two molecules of pyridine-4-aldoxime with a suitable alkylating agent containing a three-carbon chain, such as 1,3-dibromopropane. This reaction connects the two pyridinium rings via the trimethylene linker. The resulting product is then isolated as a dibromide salt.

While a detailed, step-by-step protocol for industrial synthesis is proprietary, a general laboratory-scale synthesis can be described as follows:

-

Reaction Setup: Pyridine-4-aldoxime is dissolved in a suitable organic solvent, such as acetonitrile or dimethylformamide.

-

Alkylation: 1,3-dibromopropane is added to the solution, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product, this compound bromide, is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final crystalline product.

Mechanism of Action: Reactivating Inhibited Acetylcholinesterase

The primary mechanism of action of this compound is the nucleophilic reactivation of phosphorylated AChE. The oxime group (-C=N-OH) of this compound is the key functional moiety responsible for this activity. At physiological pH, the oxime group can exist in its anionic oximate form (-C=N-O⁻), which is a potent nucleophile.

The reactivation process can be summarized in the following steps:

-

Binding: The positively charged pyridinium rings of this compound are thought to facilitate its binding to the peripheral anionic site (PAS) and other regions of the AChE enzyme, positioning the oxime group in close proximity to the phosphorylated active site.

-

Nucleophilic Attack: The nucleophilic oximate attacks the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the AChE active site.

-

Cleavage and Regeneration: This attack leads to the formation of a phosphonylated oxime and the regeneration of the active hydroxyl group of the serine residue in the AChE active site.

-

Enzyme Restoration: With its active site restored, AChE can once again hydrolyze acetylcholine, terminating the neurotransmission and alleviating the symptoms of cholinergic crisis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Reactivation of organophosphate-inhibited serum butyrylcholinesterase by novel substituted phenoxyalkyl pyridinium oximes and traditional oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinergic crisis - Wikipedia [en.wikipedia.org]

- 5. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]

Initial research into the efficacy of Trimedoxime against nerve agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate nerve agents represent a significant threat due to their rapid and potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as excessive secretions, respiratory distress, convulsions, and ultimately, death.[1] The primary post-exposure treatment involves the administration of an anticholinergic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime reactivator to restore the function of the inhibited AChE.

Trimedoxime (TMB-4) is a bis-pyridinium oxime that has been investigated for its potential as a broad-spectrum reactivator of AChE inhibited by various nerve agents. This technical guide provides an in-depth analysis of the efficacy of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

In Vitro Efficacy of this compound

The in vitro efficacy of this compound is primarily assessed by its ability to reactivate nerve agent-inhibited AChE. This is quantified by parameters such as the percentage of reactivation, the reactivation rate constant (k_r), and the dissociation constant (K_D).

Acetylcholinesterase Reactivation Data

The following table summarizes the in vitro reactivation of AChE inhibited by various nerve agents upon treatment with this compound. The data has been compiled from multiple studies to provide a comparative overview.

| Nerve Agent | AChE Source | This compound Concentration (M) | Reactivation (%) | Reference |

| Tabun (GA) | Rat Brain Homogenate | 10⁻⁵ | ~15 | [2] |

| 10⁻³ | ~41 | [2] | ||

| Human Recombinant | 10⁻⁵ | Negligible | ||

| 10⁻⁴ | ~25 | [3] | ||

| 10⁻³ | ~30 | |||

| Sarin (GB) | Rat Brain Homogenate | 10⁻⁵ | ~7 | |

| 10⁻³ | ~54 | |||

| Soman (GD) | Rat Brain Homogenate | 10⁻⁵ | 0 | |

| 10⁻³ | 0 | |||

| Cyclosarin (GF) | Rat Brain Homogenate | 10⁻⁵ | 0 | |

| 10⁻³ | 0 | |||

| VX | Rat Brain Homogenate | 10⁻⁵ | ~9.8 | |

| 10⁻³ | ~85.3 |

Note: The efficacy of this compound is highly dependent on the specific nerve agent. It shows significant reactivation of AChE inhibited by Tabun and VX, moderate efficacy against Sarin, and is ineffective against Soman and Cyclosarin. The concentration of this compound also plays a crucial role, with higher concentrations generally leading to greater reactivation.

Experimental Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)

The following is a generalized protocol for determining the in vitro reactivation of nerve agent-inhibited AChE by this compound using the widely accepted Ellman's method.

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) source (e.g., purified human recombinant AChE, rat brain homogenate)

-

Nerve agent stock solution (e.g., Tabun, Sarin, VX)

-

This compound stock solution

-

Phosphate buffer (0.1 M, pH 7.4)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Acetylthiocholine (ATCh) substrate solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

2. Procedure:

-

Enzyme Inhibition:

-

Incubate a known concentration of AChE with the specific nerve agent in phosphate buffer for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to achieve a high level of inhibition (typically >90%).

-

-

Reactivation:

-

Add varying concentrations of this compound solution to the inhibited enzyme preparation.

-

Incubate for a specific time (e.g., 10-30 minutes) at the same controlled temperature to allow for reactivation to occur.

-

-

Measurement of AChE Activity:

-

Add DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCh substrate.

-

Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] * 100

-

Kinetic constants (k_r and K_D) can be determined by measuring the reactivation rate at different oxime concentrations and fitting the data to the Michaelis-Menten equation for reactivation.

-

In Vivo Efficacy of this compound

In vivo studies are crucial for evaluating the therapeutic potential of this compound in a living organism, taking into account pharmacokinetic and pharmacodynamic factors.

Protective Efficacy Against Nerve Agent Lethality

The protective efficacy of this compound, typically administered in conjunction with atropine, is often expressed as a protective ratio or protective index. This value represents the factor by which the median lethal dose (LD₅₀) of a nerve agent is increased by the antidote treatment.

| Nerve Agent | Animal Model | Treatment | Protective Ratio | Reference |

| Tabun (GA) | Mouse | Atropine + this compound | 1.95 |

Note: The combination of atropine and this compound significantly increases the survival rate of mice poisoned with Tabun.

Experimental Protocol: In Vivo Efficacy Study in Mice

The following is a generalized protocol for assessing the in vivo efficacy of this compound against nerve agent poisoning in a rodent model.

1. Animals and Housing:

-

Use a standardized strain of laboratory mice (e.g., NMRI), of a specific age and weight range.

-

House the animals in controlled environmental conditions with ad libitum access to food and water.

-

Allow for an acclimatization period before the experiment.

2. Materials and Reagents:

-

Nerve agent solution of known concentration.

-

This compound solution for injection.

-

Atropine sulfate solution for injection.

-

Saline solution (vehicle control).

-

Syringes and needles for administration.

3. Procedure:

-

Determination of LD₅₀:

-

Administer the nerve agent via a relevant route (e.g., intramuscular, subcutaneous) to several groups of animals at different doses.

-

Observe the animals for a set period (e.g., 24 hours) and record the number of mortalities.

-

Calculate the LD₅₀ value using a statistical method such as probit analysis.

-

-

Efficacy Testing:

-

Challenge groups of animals with a multiple of the predetermined LD₅₀ of the nerve agent.

-

Administer the treatment (e.g., this compound and atropine) at a specific time point relative to the nerve agent challenge (e.g., 1 minute post-challenge).

-

Include control groups receiving only the nerve agent or the nerve agent plus vehicle.

-

Observe the animals for signs of toxicity (e.g., tremors, convulsions, salivation) and mortality over a 24-hour period.

-

-

Data Analysis:

-

Calculate the LD₅₀ of the nerve agent in the treated groups.

-

Determine the protective ratio by dividing the LD₅₀ of the nerve agent in the treated group by the LD₅₀ in the untreated group.

-

Statistical analysis should be performed to determine the significance of the protective effect.

-

Mechanisms and Workflows

Signaling Pathway: AChE Inhibition and Reactivation

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by a nerve agent and its subsequent reactivation by this compound.

Experimental Workflow: In Vitro Reactivation Assay

The following diagram outlines the key steps in the in vitro experimental workflow for assessing the reactivation efficacy of this compound.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates the general workflow for an in vivo study evaluating the protective efficacy of this compound.

Molecular Interactions

Molecular docking and dynamics simulations have provided insights into the binding of this compound to the active site of nerve agent-inhibited AChE. These studies suggest that one of the pyridinium rings of this compound interacts with the peripheral anionic site (PAS) of the enzyme, while the other ring, bearing the oxime group, positions itself within the active site gorge. The oxime group is then oriented to perform a nucleophilic attack on the phosphorus atom of the nerve agent, cleaving the bond with the serine residue of AChE and thus reactivating the enzyme. The specific amino acid residues involved in the interaction can vary depending on the nerve agent and the conformation of the inhibited enzyme.

Conclusion

This compound has demonstrated significant efficacy as a reactivator of acetylcholinesterase inhibited by certain nerve agents, particularly Tabun and VX. Its effectiveness is, however, limited against other agents like Soman and Cyclosarin, highlighting the ongoing need for the development of broad-spectrum oxime reactivators. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on medical countermeasures against nerve agent poisoning. Further research focusing on optimizing the structure of this compound and exploring combination therapies may lead to more effective treatments in the future.

References

The Nuances of Nucleophilic Attack: A Technical Guide to the Structure-Activity Relationship of Trimedoxime and its Analogs as Acetylcholinesterase Reactivators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, a class of potent neurotoxic agents used as pesticides and chemical warfare agents, exert their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by a range of symptoms that can rapidly progress to respiratory failure and death. The current standard treatment for OP poisoning involves the administration of an antimuscarinic agent like atropine and an AChE reactivator, typically an oxime.

Trimedoxime (TMB-4) is a bis-pyridinium oxime that has demonstrated significant efficacy in reactivating OP-inhibited AChE, particularly in cases of poisoning by agents like tabun.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs. By examining the impact of structural modifications on reactivation potency, this document aims to provide a comprehensive resource for researchers and drug development professionals working on the design of more effective and broad-spectrum AChE reactivators.

Mechanism of Action: A Tale of Two Nucleophiles

The process of AChE inhibition by OPs involves the phosphorylation of a serine residue within the enzyme's active site, forming a stable covalent bond.[2] The therapeutic efficacy of oxime reactivators lies in their ability to act as potent nucleophiles that can displace the OP moiety from the serine residue, thereby restoring the enzyme's function.

The reactivation process is a chemical reaction where the oximate anion, the deprotonated form of the oxime, launches a nucleophilic attack on the phosphorus atom of the OP-AChE conjugate. This forms a transient phosphonylated oxime, which then readily leaves the active site, regenerating the active enzyme.

dot

Caption: Mechanism of AChE Inhibition and Reactivation.

Structure-Activity Relationship of this compound and its Analogs

The general structure of this compound, a bis-pyridinium compound, features two pyridinium rings connected by a linker, with an oxime functional group on each ring. The SAR of this compound and its analogs revolves around the nature and position of the oxime group, the length and rigidity of the linker chain, and the substituents on the pyridinium rings.

dot

Caption: Core Structure of Bis-pyridinium Oxime Reactivators.

The Pyridinium Rings and Oxime Position

The positively charged pyridinium rings are crucial for guiding the oxime into the AChE active site gorge through electrostatic interactions with anionic residues.[3] this compound is a bis-quaternary oxime, meaning it has two pyridinium rings.[4] The position of the oxime group on the pyridinium ring significantly influences reactivation efficacy. For many OPs, oximes with the aldoxime group at the 4-position of the pyridinium ring, like in this compound, are more potent reactivators than those with the oxime at the 2-position.[5]

The Linker Chain

The linker connecting the two pyridinium rings plays a critical role in determining the optimal distance and orientation of the oxime groups within the AChE active site. For this compound, the linker is a propane chain. Studies on a series of bis-pyridinium oximes with varying linker lengths have shown that a 3 to 4 carbon chain is often optimal for reactivation of AChE inhibited by certain nerve agents. The rigidity of the linker can also impact efficacy, with more rigid linkers potentially pre-organizing the molecule into a more favorable conformation for binding and reactivation.

Substituents on the Pyridinium Rings

Modifications to the pyridinium rings themselves can affect the electronic properties and steric interactions of the reactivator. Electron-withdrawing or -donating groups can influence the pKa of the oxime, thereby affecting the concentration of the essential nucleophilic oximate anion at physiological pH.

Quantitative Analysis of Reactivation Potency

The efficacy of this compound and its analogs is quantified by several kinetic parameters, including the reactivation rate constant (k_r), the dissociation constant of the inhibited enzyme-oxime complex (K_d), and the overall second-order reactivation rate constant (k_r2). The half-maximal inhibitory concentration (IC50) is also used to assess the intrinsic inhibitory potential of the oximes themselves.

Table 1: In Vitro Reactivation of Tabun-Inhibited Human AChE by Various Oximes

| Oxime | Concentration (µM) | Reactivation (%) | Reference |

| This compound | 100 | ~48 | |

| Obidoxime | 100 | Increased | |

| Pralidoxime | 100 | Poor | |

| Asoxime (HI-6) | 100 | Poor | |

| Methoxime | 100 | Poor |

Table 2: Reactivation of OP-Inhibited Human Erythrocyte AChE by this compound and Obidoxime (10⁻⁴ M)

| Inhibitor | This compound Reactivation (%) | Obidoxime Reactivation (%) | Reference |

| Paraoxon | >50 | >50 | |

| Leptophos-oxon | >50 | >50 | |

| Methamidophos | >50 | >50 | |

| DFP | Insufficient | Insufficient | |

| Dichlorvos | Insufficient | Insufficient |

Table 3: Inhibitory Potency of Selected Oximes on Human AChE

| Oxime | IC50 (µM) | Reference |

| This compound | 167 | |

| K074 | 29 | |

| K075 | 80 |

Experimental Protocols: The Ellman Assay

The most widely used method for determining AChE activity and the reactivation potency of oximes is the spectrophotometric assay developed by Ellman and colleagues.

Principle

The Ellman assay is a colorimetric method that relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.

dot

Caption: Principle of the Ellman Assay.

Detailed Protocol for In Vitro AChE Reactivation Assay

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader capable of measuring absorbance at 412 nm

-

Purified human recombinant AChE (HssAChE) or other sources like rat brain homogenate

-

Organophosphorus inhibitor (e.g., Tabun, Paraoxon)

-

This compound or its analogs

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 7.4)

Procedure:

-

Enzyme Inhibition:

-

Incubate a solution of AChE with the organophosphorus inhibitor for a specific time (e.g., 30 minutes) to achieve a high degree of inhibition (typically >95%).

-

The final concentration of the inhibitor should be sufficient to cause near-complete inhibition.

-

A control sample of uninhibited AChE should be run in parallel.

-

-

Reactivation:

-

Add a solution of the oxime reactivator (this compound or its analog) at various concentrations to the inhibited AChE.

-

Incubate the mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Measurement of AChE Activity:

-

To initiate the colorimetric reaction, add DTNB and the substrate ATCI to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The readings are typically taken every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each sample.

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate_reactivated - Rate_inhibited) / (Rate_uninhibited - Rate_inhibited)] * 100

-

Kinetic parameters such as k_r and K_d can be determined by plotting the observed reactivation rate constant (k_obs) against the oxime concentration.

-

dot

Caption: Workflow for In Vitro AChE Reactivation Assay.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs provides a valuable framework for the rational design of novel AChE reactivators. Key structural features, including the bis-pyridinium core, the position of the oxime group, and the nature of the linker chain, are critical determinants of reactivation potency. While this compound is effective against certain organophosphorus agents, the quest for a broad-spectrum reactivator that is effective against a wide range of OPs, including both pesticides and nerve agents, and that can efficiently cross the blood-brain barrier remains a significant challenge in medicinal chemistry and toxicology.

Future research should focus on the synthesis and evaluation of novel analogs with modified linkers to optimize rigidity and length, as well as the introduction of various substituents on the pyridinium rings to fine-tune electronic and steric properties. In silico methods, such as molecular docking and molecular dynamics simulations, will continue to be invaluable tools for predicting the binding modes and reactivation potential of new compounds, thereby guiding synthetic efforts. A deeper understanding of the SAR of these vital antidotes will ultimately lead to the development of more effective therapies for organophosphate poisoning.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Trimedoxime and Oxidative Stress: A Technical Examination of Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimedoxime (TMB-4) is a critical oxime-based reactivator of acetylcholinesterase (AChE), employed as an antidote for organophosphate nerve agent and pesticide poisoning. While its efficacy in restoring AChE function is well-documented, emerging research indicates a potential for oximes, including this compound, to induce oxidative stress in cells. This technical guide synthesizes the current understanding of this compound's pro-oxidant effects, presenting available data on its impact on cellular redox homeostasis, detailing the experimental protocols used to assess these effects, and visualizing the proposed mechanisms and workflows. Understanding this secondary pharmacological profile is crucial for the comprehensive safety assessment and development of next-generation AChE reactivators.

Introduction

Organophosphate (OP) compounds exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis. Oximes, such as this compound, are nucleophilic agents that can reactivate the phosphorylated AChE, restoring its function. However, the safety profile of these life-saving drugs is a subject of ongoing investigation, with oxidative stress being a proposed mechanism of their potential toxicity.[1] Studies have explored the structure-toxicity relationship of various oximes, suggesting that their chemical properties can contribute to the generation of reactive oxygen and nitrogen species (RONS), leading to cellular damage.[2][3]

This guide focuses on the in vitro evidence for this compound-induced oxidative stress, primarily in the context of studies using the HepG2 human hepatoma cell line, a common model for toxicological screening.[1][2]

Data on this compound-Induced Oxidative Stress Markers

Quantitative data on the specific effects of this compound on oxidative stress markers are emerging. A key study by Muckova et al. (2019) investigated the impact of several oximes, including this compound, on the redox homeostasis of HepG2 cells. The study concluded that bisquaternary oximes with functional groups at the 4-position of the pyridinium ring, such as this compound, were more potent inducers of oxidative and nitrosative stress.

While the precise numerical data for this compound from this study is not publicly available in full, the findings for structurally similar oximes from the same class provide a valuable reference. The tables below summarize the types of data generated in such studies.

Table 1: Effect of Oxime Treatment on Intracellular Reactive Oxygen and Nitrogen Species (RONS) Levels in HepG2 Cells

| Oxime | Assay | Time Point | % Change in RONS (Relative to Control) |

| This compound (TMB-4) | DCFH-DA | 1, 4, 24h | Data Indicating Increase |

| This compound (TMB-4) | DHE | 1, 4, 24h | Data Indicating Increase |

| Reference Oxime A | DCFH-DA | 1h | Illustrative +146% |

| Reference Oxime A | DCFH-DA | 4h | Illustrative +193% |

| Reference Oxime B | DHE | 4h | Illustrative +33.4% |

| Note: Illustrative data is based on findings for other bisquaternary oximes in the same structural class as this compound and is intended for contextual purposes. |

Table 2: Effect of Oxime Treatment on Lipid Peroxidation in HepG2 Cells

| Oxime | Marker | Time Point | Change in Marker (Relative to Control) |

| This compound (TMB-4) | MDA (LC-MS/MS) | 1, 4, 24h | Data Indicating Increase |

| Reference Oxime A | MDA (LC-MS/MS) | 4h | Illustrative +17.2% |

| Reference Oxime A | MDA (LC-MS/MS) | 24h | Illustrative +35.4% |

| Note: Illustrative data is based on findings for other bisquaternary oximes in the same structural class as this compound and is intended for contextual purposes. |

Table 3: Effect of Oxime Treatment on Non-Protein Thiol (NP-SH) and Disulfide (NP-SS-NP) Levels in HepG2 Cells

| Oxime | Parameter | Time Point | % Change (Relative to Control) |

| This compound (TMB-4) | NP-SH | 1, 4, 24h | Data Indicating Decrease |

| This compound (TMB-4) | NP-SS-NP | 1, 4, 24h | Data Indicating Increase |

| Reference Oxime A | NP-SH | 24h | Illustrative -11.4% |

| Reference Oxime A | NP-SS-NP | 24h | Illustrative +61.5% |

| Note: Illustrative data is based on findings for other bisquaternary oximes in the same structural class as this compound and is intended for contextual purposes. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound-induced oxidative stress.

Cell Culture and Treatment

-

Cell Line: Human hepatoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with a medium containing this compound at a predetermined concentration (often equivalent to its IC50 value) for various time points (e.g., 1, 4, and 24 hours).

Measurement of Intracellular RONS

-

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of RONS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

After treatment with this compound, cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

The DCFH-DA solution is removed, and cells are washed again with PBS.

-

Fluorescence is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Principle: DHE is a cell-permeable probe that is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

Procedure:

-

Following this compound treatment, cells are washed with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Cells are incubated with a DHE working solution (typically 5-10 µM in buffer) for 15-30 minutes at 37°C in the dark.

-

Cells are washed to remove excess probe.

-

Fluorescence is quantified using a fluorescence plate reader or visualized with a fluorescence microscope with excitation and emission wavelengths of approximately 518 nm and 605 nm, respectively.

-

Assessment of Lipid Peroxidation by Malondialdehyde (MDA) Measurement

-

Principle: MDA is a major product of lipid peroxidation and can be quantified by derivatization followed by liquid chromatography-mass spectrometry (LC-MS/MS) for high specificity and sensitivity.

-

Procedure:

-

Cell Lysis: After this compound exposure, cells are harvested and lysed (e.g., by sonication) in a suitable buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.

-

Protein Precipitation: Proteins are precipitated with an acid (e.g., trichloroacetic acid) and removed by centrifugation.

-

Derivatization: The supernatant is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable MDA-DNPH adduct.

-

LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The MDA adduct is separated by reverse-phase chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) for precise quantification against a standard curve.

-

Determination of Non-Protein Thiols (NP-SH) and Disulfides (NP-SS-NP)

-

Principle: The levels of low molecular weight thiols (primarily glutathione) and their oxidized disulfide forms are indicative of the cellular antioxidant capacity and redox state. These can be measured by high-performance liquid chromatography (HPLC) with UV detection.

-

Procedure:

-

Sample Preparation: Cell lysates are prepared, and proteins are precipitated.

-

Derivatization: For total thiol measurement, the sample is reacted with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiol groups to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be detected by UV absorbance. To measure disulfides, the sample is first treated with a reducing agent (e.g., sodium borohydride) to convert disulfides to thiols, followed by derivatization with DTNB. The disulfide concentration is calculated by subtracting the initial thiol concentration from the total thiol concentration after reduction.

-

HPLC-UV Analysis: The derivatized samples are separated on a reverse-phase HPLC column, and the TNB product is detected by a UV detector at approximately 412 nm. Quantification is performed using a standard curve.

-

Visualizations: Workflows and Logical Relationships

As the precise signaling pathways for this compound-induced oxidative stress are not yet fully elucidated, the following diagrams illustrate the experimental workflow for assessing this phenomenon and the logical relationship between this compound's chemical properties and the observed cellular effects.

Caption: Experimental workflow for assessing this compound-induced oxidative stress.

Caption: Logical relationship of this compound's properties to oxidative stress.

Conclusion

The available evidence indicates that this compound has the potential to induce oxidative stress in vitro, characterized by increased RONS production, lipid peroxidation, and perturbation of the cellular thiol redox state. This pro-oxidant activity appears to be related to the inherent chemical structure of the oxime. While the primary therapeutic action of this compound as an AChE reactivator is undisputed, a thorough understanding of its potential to cause oxidative stress is essential for a complete risk-benefit assessment. Further research is warranted to fully quantify these effects and to elucidate the precise molecular mechanisms involved. This knowledge will be invaluable for the development of safer and more effective antidotes for organophosphate poisoning.

References

An In-depth Technical Guide on the Core Principles of Acetylcholinesterase Inhibition and Reactivation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical biological role in terminating nerve impulse transmission at cholinergic synapses.[1][2] It achieves this by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][3][4] This enzymatic activity is remarkably efficient, with each AChE molecule degrading approximately 25,000 molecules of ACh per second, a rate that approaches the limit of diffusion control.

Structure of Acetylcholinesterase

The AChE monomer is an α/β protein characterized by a 12-stranded central mixed β-sheet surrounded by 14 α-helices. A key feature of its structure is a deep and narrow gorge, approximately 20 Å long, that penetrates halfway into the enzyme. The active site is located near the bottom of this gorge and is composed of two primary subsites:

-

The Catalytic Active Site (CAS): Also known as the esteratic site, it contains the catalytic triad (in Torpedo californica AChE: Ser200, His440, Glu327) responsible for the hydrolysis of acetylcholine.

-

The Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS is involved in the initial binding of substrates and allosteric modulation of catalysis. It is thought to act as an initial docking point for acetylcholine before it proceeds to the catalytic site.

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors and disrupted neurotransmission. This principle is the basis for the therapeutic application of AChE inhibitors in diseases like Alzheimer's disease and myasthenia gravis, as well as the toxic effects of nerve agents and pesticides.

Principles of Acetylcholinesterase Inhibition

AChE inhibitors are broadly classified based on the nature of their interaction with the enzyme: reversible and irreversible. This distinction is fundamental to their pharmacological profile, duration of action, and toxicity.

Reversible Inhibition

Reversible inhibitors bind to AChE through non-covalent interactions, such as hydrogen bonds and van der Waals forces. The resulting enzyme-inhibitor complex is transient, and the enzyme can regain its function once the inhibitor is cleared. These inhibitors are commonly used for therapeutic purposes.

-

Competitive Inhibitors: These agents, such as Donepezil, bind to the anionic subsite of the active site, competing directly with acetylcholine.

-

Non-competitive Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often interacting with the peripheral anionic site.

Irreversible Inhibition

Irreversible inhibitors form a stable, covalent bond with the serine hydroxyl group in the catalytic site of AChE, leading to long-lasting or permanent inactivation of the enzyme. This class includes organophosphorus (OP) compounds (used as nerve agents and pesticides) and carbamates (used as pesticides).

The mechanism for organophosphate inhibition involves the phosphorylation of the serine residue. This effectively blocks the enzyme's ability to hydrolyze acetylcholine. The resulting phosphorylated enzyme complex can undergo a process called "aging," where a chemical change (e.g., dealkylation) occurs that further strengthens the bond, making the inhibition permanent and resistant to reactivation by standard antidotes. Carbamates also bind covalently to the serine residue, but the resulting carbamylated enzyme is more susceptible to spontaneous hydrolysis, leading to a quasi-irreversible inhibition.

Principles of Acetylcholinesterase Reactivation

The primary treatment for poisoning by irreversible organophosphate inhibitors involves the administration of an AChE reactivator, typically an oxime, in conjunction with an anticholinergic agent like atropine. Atropine blocks the muscarinic effects of excess acetylcholine, while the oxime aims to restore the function of the inhibited enzyme.

Mechanism of Oxime Reactivation